molecular formula C10H14BrNO2S B1333676 tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate CAS No. 215183-27-0

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

Cat. No. B1333676
M. Wt: 292.19 g/mol
InChI Key: CVNITIPQHIGCKI-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate is a chemical entity that can be inferred to have a thiophene backbone with a bromine substituent, a tert-butyl group, and a carbamate functional group. While the specific compound is not directly studied in the provided papers, related compounds and their chemistry can provide insights into its properties and potential reactivity.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and different electrophiles, followed by hydrolysis to yield functionalized carbamates . These methods suggest that the synthesis of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate could potentially be adapted from these procedures.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic techniques. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, and FT-IR, and its structure was further analyzed by DFT and X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate and to understand its electronic properties.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamates can be diverse. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, the reaction of tert-butyl carbamates with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide has been studied for derivatization of herbicides . These studies indicate that tert-butyl carbamates can participate in a variety of chemical transformations, which could be relevant for tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their structure. The gas-phase and solution-phase protonation sites of tert-butylcarbamates have been studied, revealing that protonation can occur at the carbonyl group or the carbamate nitrogen atom depending on the phase . The dissociation mechanisms of these compounds in mass spectrometric assays have also been investigated, showing the loss of isobutylene and carbon dioxide . These findings could help predict the behavior of tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate under various conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation for Diels‐Alder Reaction : Tert-butyl carbamates, including tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate, are used in preparing compounds for Diels‐Alder reactions, an important method in synthetic organic chemistry. This preparation involves a series of chemical reactions leading to the synthesis of complex organic structures (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structures Involving Halogen Bonds : The compound is part of a family of isostructural compounds, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This highlights its role in forming stable crystal structures (Baillargeon et al., 2017).

  • Catalyst-Free Substitution Reactions : It is used in catalyst-free and regioconvergent substitution reactions of bromothiophenes. This indicates its potential in organic synthesis processes that are less dependent on transition-metal catalysts (Imamoto et al., 2016).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesizing Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds like omisertinib (AZD9291), highlighting its importance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

  • Building Blocks for Protease Inhibitors : Enantioselective syntheses using tert-butyl carbamates lead to the creation of potential inhibitors for enzymes like β-secretase, which are significant in medical research, particularly in the treatment of diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).

Environmental and Analytical Applications

  • MTBE Oxidation in Water Treatment : Methyl tert-butyl ether (MTBE) oxidation studies, where tert-butyl carbamates are formed as degradation products, provide insights into the treatment of water contaminated with MTBE, a gasoline additive (Acero et al., 2001).

  • Analyzing Degradation in Biological Systems : Studies on the metabolism of tert-butyl carbamates in insects and mammals help in understanding the environmental and biological degradation processes of these compounds (Douch & Smith, 1971).

properties

IUPAC Name

tert-butyl N-[(5-bromothiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNITIPQHIGCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381558
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate

CAS RN

215183-27-0
Record name tert-Butyl [(5-bromothiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215183-27-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of produce tert-butyl thiophen-2-ylmethylcarbamate (1.28 g, 6 mmol, 1.0 equiv.) in DMF (4 mL) was added NBS (1.17 g, 6.6 mmol, 1.1 eq). After stirring at 20° C. for 5 h, the reaction mixture was diluted with ethyl acetate and washed with water for three times. The organic layer was dried (MgSO4) and concentrated in vacua. The residue was purified by silica gel column chromatography (PE/EtOAc=100:1 to 5:1) to afford tert-butyl (5-bromothiophen-2-yl)methylcarbamate (1.6 g, 91%). LC-MS (m/z)=235.9 [M−55]+. 1H NMR (400 MHz, DMSO-d6): δ 1.39 (s, 9H), 4.20 (d, J=6.0 Hz, 2H), 6.76 (d, J=4.0 Hz, 1H), 7.03 (d, J=3.6 Hz, 1H), 7.52 (t, J=5.6 Hz, 1H).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Diegelmann - 2011 - search.proquest.com
The development of complex self-assembling supramolecular systems derived from single, and sometimes simple, molecules has become an area of vast interest. These molecules are …
Number of citations: 2 search.proquest.com

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